Cresyl violet

概要

説明

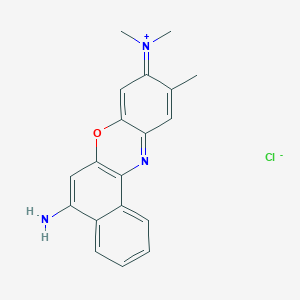

Cresyl violet is an organic compound with the chemical formula C₁₉H₁₈ClN₃O. It is a basic dye commonly used as a histological stain in biology and medicine. This compound is particularly effective for staining neurons in the brain and spinal cord, demonstrating the Nissl substance in neurons and cell nuclei .

準備方法

Synthetic Routes and Reaction Conditions: Cresyl violet can be synthesized through a series of chemical reactions involving the condensation of 9-amino-5-imino-5H-benzo[a]phenoxazine with dimethylamine. The reaction typically occurs in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting 9-amino-5-imino-5H-benzo[a]phenoxazine with dimethylamine in large-scale reactors. The reaction mixture is then purified through crystallization and filtration to obtain the final product .

化学反応の分析

Types of Reactions: Cresyl violet undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, depending on the reaction conditions.

Reduction: The compound can be reduced to its leuco form, which is colorless and can be re-oxidized to regenerate the original dye.

Substitution: this compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Leuco this compound.

Substitution: Substituted this compound derivatives.

科学的研究の応用

Histological Applications

Cresyl violet serves as an important histological stain, particularly in the evaluation of tissues for various diseases.

- Gastric Intestinal Metaplasia Diagnosis : A study demonstrated that this compound used in probe-based confocal laser endomicroscopy enabled clear visualization of gastric intestinal metaplasia. The accuracy of this technique was reported at 93.01%, with high sensitivity and specificity rates, indicating its potential as a reliable diagnostic tool for gastrointestinal conditions .

- Helicobacter pylori Detection : In another study involving gastric biopsies, this compound staining was compared with traditional methods for diagnosing Helicobacter pylori infection. The findings suggested that this compound could effectively enhance the identification of H. pylori in gastric tissues, improving diagnostic accuracy .

- Cerebral Infarct Evaluation : this compound has been utilized to assess cerebral infarcts in animal models. The staining allows for differentiation between viable and non-viable neuronal tissue, aiding in the understanding of ischemic strokes .

Cell Biology Applications

This compound is recognized for its ability to stain cellular components, making it valuable in cell biology research.

- Fluorescent Lysosomal Marker : this compound has been characterized as a superior fluorescent marker for lysosomes and acidic vacuoles across various organisms, including yeast and mammalian cells. Its membrane-permeant properties allow it to localize effectively within cellular compartments without altering organellar pH or affecting cellular function .

- Neuroprotective Studies : In neurobiology, this compound staining is employed to assess neuroprotective and neuroregenerative effects in cultured neural cells. This application is significant for evaluating potential therapeutic agents for neurodegenerative diseases .

Fluorescent Imaging Applications

This compound's unique spectral properties make it suitable for use in fluorescent imaging techniques.

- Confocal Laser Scanning Microscopy : Research indicates that this compound can be used as a nontoxic staining agent for in vivo histopathology via confocal laser scanning microscopy. It effectively identifies nuclei and cell membranes, providing a safer alternative to traditional toxic dyes .

- Photocatalytic Applications : Recent computational studies have shown that this compound can be covalently attached to silane coupling agents to enhance its optical properties for use in dye-sensitized solar cells. This application highlights its potential beyond biological sciences into renewable energy technologies .

Comparative Data Table

The following table summarizes key applications of this compound across different fields:

Case Studies

-

Gastric Intestinal Metaplasia :

- A prospective study involving 47 patients demonstrated the effectiveness of this compound in diagnosing gastric intestinal metaplasia through probe-based confocal laser endomicroscopy, achieving high diagnostic accuracy metrics.

-

Neuroprotection Assessment :

- In a controlled study with Sprague Dawley rats, this compound staining was used to evaluate neuroprotective effects of various compounds on neural cells, providing insights into potential treatments for neurodegenerative diseases.

作用機序

Cresyl violet acts as a basic dye that binds to acidic components within cells, such as nucleic acids and ribosomal RNA. The dye’s affinity for these acidic components allows it to selectively stain structures like the Nissl substance in neurons. The staining process involves the dye penetrating the cell membrane and binding to its target molecules, resulting in a visible color change .

類似化合物との比較

- Nile blue

- Oxazine 170

- Methylene blue

- Toluidine blue

Cresyl violet stands out due to its superior staining properties and its ability to act as a fluorescent lysosomal marker .

生物活性

Cresyl violet is a synthetic dye that has garnered attention in biological research due to its unique properties and applications in cellular biology, histology, and neuroscience. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is an acidotropic dye that preferentially accumulates in acidic organelles such as lysosomes and vacuoles. Its ability to penetrate cell membranes allows it to serve as a fluorescent marker for various cellular structures. This characteristic is attributed to its weak basicity and insensitivity to physiological alkali and divalent cations, making it a reliable tool for studying cellular dynamics without altering organellar pH or buffering capacity .

Applications in Cellular Biology

- Fluorescent Marker for Lysosomes :

- Staining Techniques :

- Assessment of Cellular Function :

Table 1: Summary of Key Studies Involving this compound

Case Study: this compound in Neurobiology

A notable application of this compound is its use in neurobiology to study the morphology of neurons. In a study where this compound was utilized alongside immunohistochemical techniques, researchers found that the dye provided equivalent signal intensity compared to other stains like hematoxylin-eosin. This allowed for detailed analysis of gene expression in specific neuronal populations within the hippocampus of both human and mouse brains .

特性

IUPAC Name |

(5-amino-10-methylbenzo[a]phenoxazin-9-ylidene)-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O.ClH/c1-11-8-15-17(10-16(11)22(2)3)23-18-9-14(20)12-6-4-5-7-13(12)19(18)21-15;/h4-10,20H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAFUINZIZIXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=CC1=[N+](C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

41830-80-2 (mono-perchlorate), 52659-20-8 (mono-perchlorate) | |

| Record name | Cresyl Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10939892 | |

| Record name | Cresyl violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18472-89-4 | |

| Record name | Cresyl Violet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018472894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cresyl violet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-9-(dimethylamino)-10-methylbenzo[a]phenoxazin-7-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CRESYL VIOLET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AB49C465R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cresyl violet interact with biological samples?

A: this compound is a metachromatic dye, meaning its color changes depending on what it binds to. It primarily interacts with negatively charged molecules like DNA and RNA in cells. [, ] When bound to these molecules, it exhibits a reddish-purple color, enabling visualization of cellular structures like nuclei and Nissl bodies (clusters of ribosomes in neurons). [, , , ]

Q2: Can this compound be used to visualize specific cellular structures in living cells?

A: Yes, this compound can be used as a fluorescent lysosomal marker in various cell types, including yeast, insect, and mammalian cells. [] Its ability to accumulate in acidic compartments like lysosomes allows for their visualization.

Q3: How does the fluorescence of this compound change upon enzymatic cleavage in living cells?

A: this compound conjugated to specific peptides, like [Ala-Pro]2-cresyl violet, acts as a fluorogenic substrate for enzymes like dipeptidyl peptidase IV (DPPIV). [, ] While the conjugated form is fluorescent, enzymatic cleavage leads to a shift to longer wavelengths, allowing for simultaneous detection of the substrate and product and enabling analysis of enzyme kinetics in living cells. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C16H15N3O. The molecular weight is 277.31 g/mol. []

Q5: How can different components of commercial this compound be identified and separated?

A: this compound and cresyl red, common components in commercial this compound acetate, can be separated using preparative column liquid chromatography with silica gel as the stationary phase and chloroform:methanol for gradient elution. []

Q6: Can this compound be incorporated into polymer matrices for sensing applications?

A: Yes, this compound can be incorporated into polymer matrices like poly(ethylene oxide) and Nafion to create composites sensitive to ammonia and humidity, respectively. [] Changes in the dye's absorbance spectrum in response to these analytes enable their quantification in ambient air.

Q7: How does the stability of this compound in solution compare to that in solid-state matrices?

A: While this compound itself doesn't possess catalytic properties, its use as a fluorogenic substrate enables the study of enzyme kinetics and activity. [, ] By conjugating this compound to specific peptide sequences, researchers can monitor the activity of proteases like DPPIV in living cells and tissues.

Q8: How does the structure of this compound impact its fluorescence properties?

A: this compound's structure, particularly its conjugated system and the presence of amino groups, contributes to its fluorescence. [, ] Modifications to this structure, such as altering the substituents on the aromatic rings, can influence its absorption and emission wavelengths, as well as its fluorescence quantum yield.

Q9: Does the length of the peptide chain attached to this compound affect its specificity for DPPIV?

A: Yes, research indicates that the length and specific amino acid sequence of the peptide chain attached to this compound can influence its specificity for DPPIV. [, ] For instance, [Ala-Pro]2-cresyl violet exhibited specificity for DPPIV, while Ala-Pro-rhodamine 110 did not. []

Q10: How can this compound be formulated to improve its stability or delivery for specific applications?

A: this compound's formulation can be tailored to its application. For instance, encapsulating this compound within a polymer matrix can enhance its stability and facilitate its use in sensors. [] For biological applications, conjugation to specific peptides allows for targeted delivery and controlled release of the dye. [, ]

Q11: What are the potential applications of this compound beyond biological staining and sensing?

A11: this compound's unique photophysical properties make it promising for various applications beyond those directly discussed in the provided papers. These include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。